6-Amino-5-bromonicotinaldehyde
Overview
Description
6-Amino-5-bromonicotinaldehyde is a heterocyclic aromatic compound with the molecular formula C6H5BrN2O. It is characterized by the presence of an amino group at the 6th position and a bromine atom at the 5th position on a nicotinaldehyde ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromonicotinaldehyde with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 6-Amino-5-bromonicotinaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 6-Amino-5-bromonicotinic acid.
Reduction: 6-Amino-5-bromonicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-bromonicotinaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-5-bromonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromonicotinaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
5-Amino-6-bromonicotinaldehyde: Positional isomer with different reactivity and biological activity.
Uniqueness
6-Amino-5-bromonicotinaldehyde is unique due to the specific positioning of the amino and bromine groups, which confer distinct reactivity and biological properties. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
6-amino-5-bromopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRTVYCEXUQVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856703 | |
Record name | 6-Amino-5-bromopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027785-21-2 | |
Record name | 6-Amino-5-bromo-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027785-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-5-bromopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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